Lauroyl d-arginate hydrochloride

Description

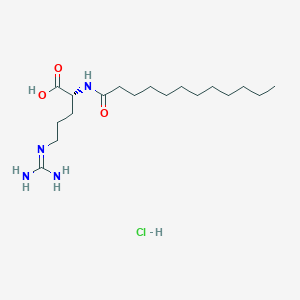

Chemical Structure and Synthesis Lauroyl d-arginate hydrochloride (LAE), also known as ethyl lauroyl arginate hydrochloride (CAS 60372-77-2), is a cationic surfactant synthesized via esterification of L-arginine with ethanol, followed by acylation with lauroyl chloride. The final product is recovered as a hydrochloride salt (C₂₀H₄₁ClN₄O₃; molecular weight 421.02) .

Antimicrobial Activity LAE exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Listeria monocytogenes), Gram-negative bacteria (e.g., Escherichia coli), yeasts, and molds. Its mechanism involves disrupting microbial cell membranes, leading to cytoplasmic leakage and cell death . Transmission electron microscopy studies confirm LAE-induced structural damage, including protoplast shrinkage and organelle coagulation in bacterial and fungal cells .

Regulatory Status and Applications LAE is approved as a food preservative (E-243) in the EU and holds GRAS (Generally Recognized as Safe) status in the U.S. for use in heat-treated meat products, sauces, and beverages . It is also utilized in cosmetics as an antimicrobial and anti-static agent. LAE metabolizes rapidly in humans into ethanol, lauric acid, and arginine, which are further broken down into ornithine and urea, ensuring low systemic toxicity .

Stability and Hydrolysis

LAE decomposes during storage into Nα-lauroyl-L-arginine (LAS) and lauric acid via hydrolysis. This degradation impacts its long-term efficacy, necessitating formulation adjustments to maintain stability .

Properties

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauroyl d-arginate hydrochloride is synthesized by esterifying arginine with ethanol, followed by reacting the ester with lauroyl chloride. The resultant compound is then recovered as a hydrochloride salt, which is a white, solid product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale esterification and subsequent reaction with lauroyl chloride. The product is then filtered, dried, and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Lauroyl d-arginate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: This reaction can occur in the presence of nucleophiles, leading to the replacement of certain functional groups within the molecule.

Major Products Formed

The major products formed from these reactions include lauric acid, arginine, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Lauroyl d-arginate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Lauroyl d-arginate hydrochloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The cationic surfactant interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell death . This mechanism is effective against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Nα-Lauroyl-L-Arginine Hydrochloride (LAS)

Key Differences

- LAE’s ethyl ester group enhances its surfactant properties but reduces stability compared to LAS.

- LAE’s rapid metabolism in humans offers a safety advantage over LAS, which lacks detailed toxicological studies .

Other Cationic Surfactants (e.g., Benzalkonium Chloride)

Ethyl Lauroyl Arginate Analogs

- Isotope-Labeled LAE (e.g., LAE-d23) : Used in pharmacokinetic studies but identical in antimicrobial function to LAE .

- Lauroyl Chloride : A precursor in LAE synthesis; reactive and moisture-sensitive, limiting direct application as a preservative .

Table 3: Comparative Efficacy in Food Preservation

Advantages of LAE

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.